N-(butan-2-yl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide
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Overview
Description
N-(BUTAN-2-YL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a quinoline core, an oxadiazole ring, and various alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(BUTAN-2-YL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the quinoline core and the oxadiazole ring. The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The oxadiazole ring can be prepared through the cyclization of a hydrazide with a carboxylic acid derivative . The final step involves the coupling of the quinoline and oxadiazole intermediates with butan-2-yl and propan-2-yl groups under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the Skraup synthesis and the cyclization reactions, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(BUTAN-2-YL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to an oxadiazoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline core and the oxadiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, oxadiazoline derivatives, and various substituted quinoline and oxadiazole compounds .
Scientific Research Applications
N-(BUTAN-2-YL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(BUTAN-2-YL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, oxadiazole derivatives, and compounds with similar alkyl substituents .
Uniqueness
N-(BUTAN-2-YL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE is unique due to its combination of a quinoline core and an oxadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C20H24N4O3 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-butan-2-yl-2-[2-oxo-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)quinolin-1-yl]acetamide |
InChI |
InChI=1S/C20H24N4O3/c1-5-13(4)21-17(25)11-24-16-9-7-6-8-14(16)15(10-18(24)26)20-22-19(12(2)3)23-27-20/h6-10,12-13H,5,11H2,1-4H3,(H,21,25) |
InChI Key |
FBLBICSZAXVSTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CN1C2=CC=CC=C2C(=CC1=O)C3=NC(=NO3)C(C)C |
Origin of Product |
United States |
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